molecular formula C16H14N4O4S B2649490 Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1327557-46-9

Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2649490
CAS No.: 1327557-46-9
M. Wt: 358.37
InChI Key: SUFPCWDVJZLUES-UHFFFAOYSA-N
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Description

Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an oxadiazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of the Rings: The thiazole and oxadiazole rings are then coupled through a carbamoyl linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-thiadiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-triazol-2-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of both thiazole and oxadiazole rings, which confer specific chemical and biological properties. The combination of these rings in a single molecule allows for a diverse range of interactions and activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-8-12(25-9(2)17-8)14-19-20-16(24-14)18-13(21)10-4-6-11(7-5-10)15(22)23-3/h4-7H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFPCWDVJZLUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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